molecular formula C7H5BrCl2N2S B12851418 4-Bromo-2,3-dichlorophenylthiourea

4-Bromo-2,3-dichlorophenylthiourea

Cat. No.: B12851418
M. Wt: 300.00 g/mol
InChI Key: RDUZRJKWNVBXRG-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dichlorophenylthiourea is an organic compound with the molecular formula C7H4BrCl2N2S This compound is characterized by the presence of bromine, chlorine, and thiourea functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dichlorophenylthiourea typically involves the reaction of 4-bromo-2,3-dichloroaniline with thiourea. The reaction is usually carried out in an acidic medium to facilitate the formation of the thiourea derivative. The general reaction scheme is as follows:

4-Bromo-2,3-dichloroaniline+ThioureaThis compound\text{4-Bromo-2,3-dichloroaniline} + \text{Thiourea} \rightarrow \text{this compound} 4-Bromo-2,3-dichloroaniline+Thiourea→this compound

The reaction conditions often include:

    Solvent: Ethanol or water

    Temperature: 60-80°C

    Catalyst: Hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Material Preparation: Purification of 4-bromo-2,3-dichloroaniline and thiourea.

    Reaction: Conducting the reaction in large reactors with controlled temperature and pH.

    Purification: Crystallization or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dichlorophenylthiourea can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction can lead to the formation of amine derivatives.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium hydroxide in methanol.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylthioureas.

Scientific Research Applications

4-Bromo-2,3-dichlorophenylthiourea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dichlorophenylthiourea involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved often include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.

    Signal Transduction: Modulating signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dichlorophenylthiourea
  • 4-Bromo-2,4-dichlorophenylthiourea
  • 4-Bromo-3,5-dichlorophenylthiourea

Uniqueness

4-Bromo-2,3-dichlorophenylthiourea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research applications.

Properties

Molecular Formula

C7H5BrCl2N2S

Molecular Weight

300.00 g/mol

IUPAC Name

(4-bromo-2,3-dichlorophenyl)thiourea

InChI

InChI=1S/C7H5BrCl2N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13)

InChI Key

RDUZRJKWNVBXRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1NC(=S)N)Cl)Cl)Br

Origin of Product

United States

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